molecular formula C9H16ClNO2 B13933900 Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride

Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride

Cat. No.: B13933900
M. Wt: 205.68 g/mol
InChI Key: ILTPZMINOVXEIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties .

Preparation Methods

The synthesis of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with 1,2,3,6-tetrahydropyridine under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter activity, particularly in the dopaminergic system. This modulation can lead to changes in neuronal signaling and has implications for conditions such as Parkinson’s disease .

Comparison with Similar Compounds

Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride can be compared with other tetrahydropyridine derivatives, such as:

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3,10H,2,4-7H2,1H3;1H

InChI Key

ILTPZMINOVXEIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCNCC1.Cl

Origin of Product

United States

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